molecular formula C12H15NO2 B13850818 4-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzonitrile

4-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzonitrile

Cat. No.: B13850818
M. Wt: 205.25 g/mol
InChI Key: GTGURPVLQUHXGE-UHFFFAOYSA-N
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Description

4-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzonitrile is an organic compound with a complex structure that includes a hydroxy group, a methoxy group, and a benzonitrile moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzonitrile typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the alkylation of a phenol derivative with a suitable alkylating agent, followed by nitrile formation through a cyanation reaction. The reaction conditions often require the use of strong bases and solvents such as dimethyl sulfoxide (DMSO) or tetrahydrofuran (THF) to facilitate the reactions.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzonitrile can undergo various types of chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The nitrile group can be reduced to form an amine.

    Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) with a palladium catalyst are often used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or sodium hydride (NaH) can be used for substitution reactions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxy group may yield a ketone, while reduction of the nitrile group may yield a primary amine.

Scientific Research Applications

4-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzonitrile has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: It may be used in the study of enzyme interactions and metabolic pathways.

    Industry: It can be used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzonitrile involves its interaction with specific molecular targets and pathways. The hydroxy and methoxy groups can participate in hydrogen bonding and other interactions with biological molecules, while the nitrile group can act as an electrophile in various reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • 4-(1-Hydroxy-2-methylpropan-2-yl)phenol
  • 4-(1-Hydroxy-2-methylpropan-2-yl)benzonitrile
  • 2-Methoxy-4-(1-hydroxy-2-methylpropan-2-yl)phenol

Uniqueness

4-(1-Hydroxy-2-methylpropan-2-yl)-2-methoxybenzonitrile is unique due to the presence of both a methoxy group and a nitrile group on the benzene ring. This combination of functional groups imparts distinct chemical properties and reactivity, making it valuable for specific applications in research and industry.

Properties

Molecular Formula

C12H15NO2

Molecular Weight

205.25 g/mol

IUPAC Name

4-(1-hydroxy-2-methylpropan-2-yl)-2-methoxybenzonitrile

InChI

InChI=1S/C12H15NO2/c1-12(2,8-14)10-5-4-9(7-13)11(6-10)15-3/h4-6,14H,8H2,1-3H3

InChI Key

GTGURPVLQUHXGE-UHFFFAOYSA-N

Canonical SMILES

CC(C)(CO)C1=CC(=C(C=C1)C#N)OC

Origin of Product

United States

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